molecular formula C₁₄H₂₀O₃ B1146066 (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester CAS No. 138333-11-6

(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester

Cat. No.: B1146066
CAS No.: 138333-11-6
M. Wt: 236.31
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Description

(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester is a chiral tert-butyl ester derivative featuring a hydroxy group at the alpha position of the benzenebutanoic acid backbone. Its stereochemistry (R-configuration at the alpha carbon) and tert-butyl ester protection make it a valuable intermediate in organic synthesis, particularly for controlled deprotection in pharmaceutical and polymer applications.

Properties

IUPAC Name

tert-butyl (2R)-2-hydroxy-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVGMSZRMOLZLF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401237844
Record name 1,1-Dimethylethyl (αR)-α-hydroxybenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138333-11-6
Record name 1,1-Dimethylethyl (αR)-α-hydroxybenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138333-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (αR)-α-hydroxybenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved through the transesterification of β-keto esters. This method involves the reaction of β-keto esters with tert-butyl alcohol in the presence of a catalyst, such as sodium or potassium tert-butoxide . The process is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions can affect the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Key Attributes :

  • Functional Groups : Tert-butyl ester (protecting group), hydroxy group (α-position), aromatic benzene ring.
  • Stereochemical Significance : The (alphaR) configuration influences reactivity and biological interactions.
  • Applications: Potential use in lithography (due to tert-butyl ester thermal stability) , drug synthesis (as seen in cenobamate derivatives) , and polymer platforms .

Comparison with Similar Compounds

This section compares (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester with structurally related tert-butyl esters, focusing on molecular properties, stability, and applications.

Structural and Functional Group Comparisons

Table 1: Molecular Properties of Selected tert-Butyl Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Stability (Activation Energy, kJ/mol) Applications
(alphaR)-Hydroxy-benzenebutanoic Acid t-Bu Ester* C₁₄H₂₀O₃ ~236.3 -OH (αR) N/A ~116–125 (estimated) Drug synthesis, lithography
(R)-α-[[(CF₃)SO₂]O]-benzenebutanoic Acid t-Bu Ester C₁₅H₁₉F₃O₅S 368.37 -OSO₂CF₃ (αR) ≥95% N/A Electrophilic reagents
tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate C₉H₁₇NO₃ 187.24 -NH₂, -OH (2R,3R) N/A N/A Chiral building blocks
MA20 Polymer (tert-butyl methacrylate-based) Polymer N/A -COOt-Bu N/A 125 ± 13 Lithography

*Estimated based on structural analogs.

Key Observations :

The amino-hydroxy analog () exhibits hydrogen-bonding capabilities, enhancing solubility but complicating deprotection steps .

Thermal Stability :

  • Polymers like MA20 (tert-butyl methacrylate) decompose via oxidative degradation (125 kJ/mol activation energy), while analogs with simpler ester groups (e.g., A20 in ) show lower activation energies (116 kJ/mol) due to direct ester cleavage . This suggests that the hydroxy-substituted ester may exhibit intermediate stability.

Applications :

  • The trifluoromethyl sulfonyl derivative () is suited for electrophilic reactions, while the hydroxy variant may serve as a protected intermediate in drug synthesis.
  • Lithography applications () highlight tert-butyl esters’ utility in generating carboxylate patterns, with narrower line widths (~21 nm) achieved using thermally stable esters .

Table 2: Hazard Profiles of Selected Esters

Compound Hazard Classifications Key Precautions
(alphaR)-Hydroxy-benzenebutanoic Acid t-Bu Ester* Likely irritant (skin/eyes) Standard lab PPE, avoid inhalation
(R)-2-Iodomethyl-pyrrolidine t-Bu Ester Skin/eye irritant, respiratory toxin Use fume hood, protective gloves
(R)-α-[[(CF₃)SO₂]O]-benzenebutanoic Acid t-Bu Ester Not classified Research use only; avoid exposure

*Inferred from analogous tert-butyl esters.

Notes:

  • The hydroxy ester’s hazards are likely milder than iodinated or sulfonated analogs but still require precautions against irritation .
  • Storage conditions for tert-butyl esters typically involve cool, dry environments to prevent premature deprotection .

Biological Activity

(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester, identified by its CAS number 138333-11-6, is an organic compound classified as an ester. This compound features a hydroxy group and a tert-butyl ester group, which contribute to its unique biological properties. Understanding its biological activity is essential for its applications in chemistry and biology, including potential therapeutic uses.

The synthesis of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol, often catalyzed by strong acids such as sulfuric acid. The reaction conditions usually require refluxing in organic solvents like dichloromethane or toluene.

PropertyValue
Molecular FormulaC13H18O3
Molar Mass222.28 g/mol
AppearanceColorless to yellowish liquid
SolubilitySoluble in organic solvents
Storage ConditionsStore at room temperature

The biological activity of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrolysis. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions significantly influence the compound’s reactivity and biological activity.

Biological Activity

Research indicates that (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester exhibits a range of biological activities:

  • Antioxidant Activity : The hydroxy group contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies have suggested that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester:

  • Antioxidant Studies : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, indicating its potential use in formulations aimed at preventing oxidative damage.
  • Anti-inflammatory Research : In animal models, administration of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester resulted in decreased levels of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory properties.
  • Enzyme Activity Modulation : Research has shown that this compound can inhibit specific enzymes involved in lipid metabolism, which may be beneficial in treating hyperlipidemia.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
Anti-inflammatoryDecreases cytokine levels
Enzyme inhibitionModulates lipid metabolism

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